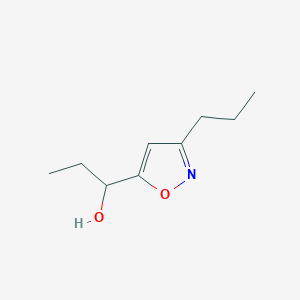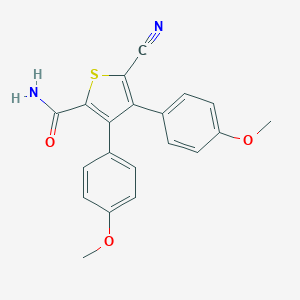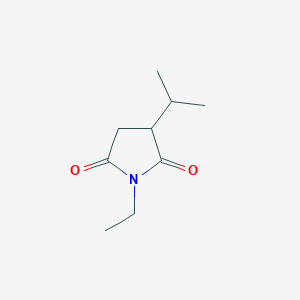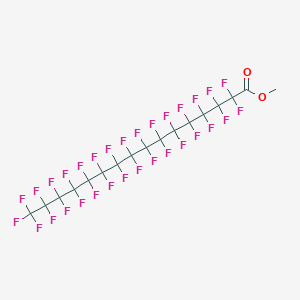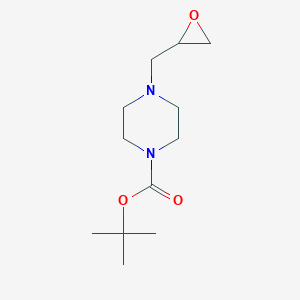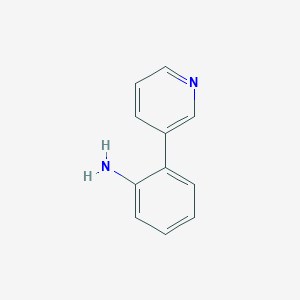
2-(Pyridin-3-YL)aniline
概要
説明
Synthesis Analysis
2-(Pyridin-2-yl)aniline has been synthesized using various methods, with one notable approach involving its design as a new, removable directing group in promoting C-H amination mediated by cupric acetate. This method allows the effective amination of the β-C(sp2)-H bonds of benzamide derivatives with good functional group tolerance in air, showcasing the compound's flexibility and utility in synthetic chemistry (Zhao et al., 2017).
Molecular Structure Analysis
The structure of 2-(Pyridin-3-yl)aniline derivatives has been extensively studied, revealing significant insights into their molecular configuration. For instance, DFT and experimental studies on the structure and vibrational spectra of 2-(benzylthio)-N-{pyridinylmethylidene}anilines have provided detailed information on their structural and vibrational analysis, confirming the accuracy of structure predictions and vibrational estimations through comprehensive computational methodologies (Acosta-Ramírez et al., 2013).
Chemical Reactions and Properties
The compound and its derivatives have been utilized in a range of chemical reactions, demonstrating versatile chemical properties. For example, 2-(pyridin-2-yl)aniline has been identified as a directing group for sp2 C-H bond amination, enabling the synthesis of quinazolinone derivatives through reactions with formamide or 5-nitroindole, thereby indicating its pivotal role in facilitating complex chemical transformations (Zhao et al., 2017).
Physical Properties Analysis
The physical properties of 2-(Pyridin-3-yl)aniline and its derivatives have been the subject of various studies, highlighting their distinct characteristics and applications. The synthesis and investigation of their nanostructure and crystal structure analysis provide insights into their supramolecular architecture, influenced significantly by weak intermolecular interactions (Hajiashrafi et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-(Pyridin-3-yl)aniline derivatives, such as reactivity and coordination behavior, are crucial for their application in materials science and coordination chemistry. For instance, the coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline demonstrates the compound's flexibility and utility in preparing diverse structures with metal complexes, highlighting the impact of its chemical properties on the development of novel materials (Almesaker et al., 2007).
科学的研究の応用
Crystal Structure Analysis
- Scientific Field : Crystallography
- Application Summary : 2-(Pyridin-3-YL)aniline is used in the study of crystal structures. The compound adopts a trans-conformation with a C1—N2— N3—C6 torsion angle of 179.80 (8), which corresponds to the energetically favored arrangement .
- Methods of Application : The crystal structure of the compound is analyzed using X-ray powder diffraction .
- Results or Outcomes : The analysis reveals that the compound forms a pure crystalline phase. UV–Vis measurements reveal that only the trans isomer is present .
Antimicrobial and Antiviral Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyridine compounds, including 2-(Pyridin-3-YL)aniline, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities .
- Methods of Application : The methods of application include synthesis of pyridine compounds and testing their antimicrobial and antiviral activities .
- Results or Outcomes : The results of these studies are not specified in the source .
C–H Amination
- Scientific Field : Organic Chemistry
- Application Summary : 2-(Pyridin-2-yl)aniline has been designed as a new, removable directing group in promoting C–H amination mediated by cupric acetate .
- Methods of Application : This auxiliary is employed to effectively aminate the β-C (sp2)–H bonds of benzamide derivatives with a variety of amines .
- Results or Outcomes : The amination is carried out in moderate to good yields with good functional group tolerance in air .
Anti-tubercular Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-(Pyridin-3-YL)aniline derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : The methods of application include the synthesis of 2-(Pyridin-3-YL)aniline derivatives and testing their anti-tubercular activity .
- Results or Outcomes : Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Antidepressant Molecules
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyridine compounds, including 2-(Pyridin-3-YL)aniline, have been used in the synthesis of antidepressant molecules .
- Methods of Application : The methods of application include the synthesis of pyridine compounds and testing their antidepressant activities .
- Results or Outcomes : The results of these studies are not specified in the source .
Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which include compounds related to 2-(Pyridin-3-YL)aniline, are widely used in medicine .
- Methods of Application : The methods of application include the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives .
- Results or Outcomes : The results of these studies are not specified in the source .
Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids
- Scientific Field : Organic Chemistry
- Application Summary : 2-(Pyridin-3-YL)aniline is used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids. These compounds possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs. They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
- Methods of Application : The synthesis is based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
- Results or Outcomes : The method allows to obtain the target products in one synthetic stage with high yields .
Catalyst-Free Synthesis of Substituted Pyridin-2-yl, Quinolin-2-yl, and Isoquinolin-1-yl Carbamates
- Scientific Field : Organic Chemistry
- Application Summary : 2-(Pyridin-3-YL)aniline is used in a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates .
- Methods of Application : The synthesis utilizes easily accessible N-hetaryl ureas and alcohols .
- Results or Outcomes : The method is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
C–H Amination
- Scientific Field : Organic Chemistry
- Application Summary : 2-(Pyridin-2-yl)aniline has been designed as a new, removable directing group in promoting C–H amination mediated by cupric acetate .
- Methods of Application : This auxiliary is employed to effectively aminate the β-C (sp2)–H bonds of benzamide derivatives with a variety of amines .
- Results or Outcomes : The amination is carried out in moderate to good yields with good functional group tolerance .
Safety And Hazards
将来の方向性
The future directions for 2-(Pyridin-3-YL)aniline could involve improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling . Additionally, there is interest in the design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy .
特性
IUPAC Name |
2-pyridin-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYHJHATMPCNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332667 | |
| Record name | 2-(PYRIDIN-3-YL)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-YL)aniline | |
CAS RN |
177202-83-4 | |
| Record name | 2-(PYRIDIN-3-YL)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PYRIDIN-3-YLANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



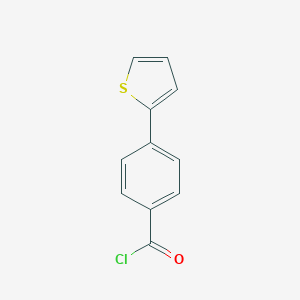
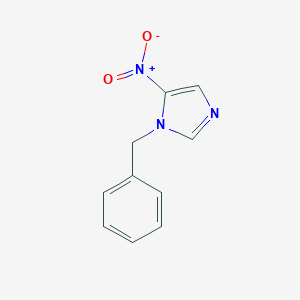
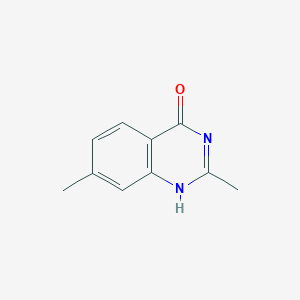
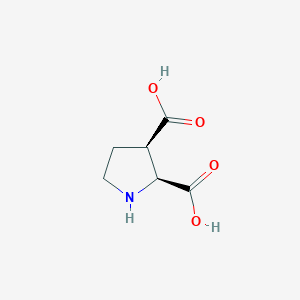
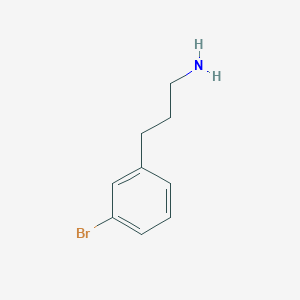
![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)
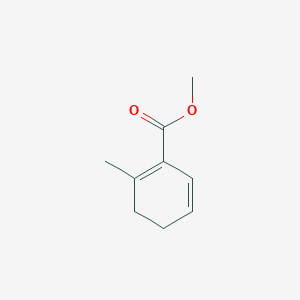
![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)
![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)
